3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide
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Overview
Description
3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic rings, followed by their coupling through amide bond formation. Common reagents used in these reactions include:
Pyrrole: Synthesized through the Paal-Knorr synthesis.
Thiophene: Prepared via the Gewald reaction.
Thiadiazole: Formed using cyclization reactions involving thiosemicarbazides and carbon disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrrol-1-YL)-3-(2-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide
- 3-(1H-Pyrrol-1-YL)-3-(3-furyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide
Uniqueness
The uniqueness of 3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties. Its trifluoromethyl group can enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C14H11F3N4OS2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-pyrrol-1-yl-3-thiophen-3-yl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C14H11F3N4OS2/c15-14(16,17)12-19-20-13(24-12)18-11(22)7-10(9-3-6-23-8-9)21-4-1-2-5-21/h1-6,8,10H,7H2,(H,18,20,22) |
InChI Key |
WEOSBCWDWBPJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CSC=C3 |
Origin of Product |
United States |
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